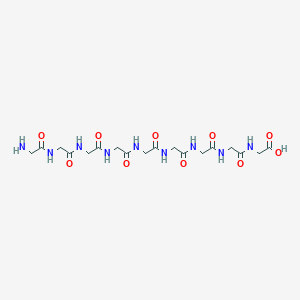
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-: is a peptide composed of multiple glycine units. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This compound is a polypeptide, specifically a nonapeptide, consisting of nine glycine residues linked together. Glycine is known for its role in protein synthesis and as an inhibitory neurotransmitter in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glycine peptides, including Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-, typically involves the stepwise addition of glycine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin, with each glycine unit being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of glycine peptides can be scaled up using automated peptide synthesizers, which streamline the process of adding amino acid residues. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product. The production process must ensure high purity and yield, which is critical for applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: Glycine peptides can undergo various chemical reactions, including:
Oxidation: Glycine residues can be oxidized to form diketopiperazines.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products:
Oxidation: Formation of diketopiperazines.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptides with new functional groups introduced.
Aplicaciones Científicas De Investigación
Chemistry: Glycine peptides are used as model compounds in studying peptide chemistry and protein folding. They serve as building blocks for more complex peptides and proteins .
Biology: In biological research, glycine peptides are used to study protein-protein interactions and enzyme-substrate interactions. They are also used in the development of peptide-based drugs .
Medicine: Glycine peptides have potential therapeutic applications, including as inhibitors of specific enzymes or as carriers for drug delivery. Their role as neurotransmitters also makes them relevant in neurological research .
Industry: In the industrial sector, glycine peptides are used in the production of biodegradable materials and as additives in various formulations .
Mecanismo De Acción
Glycine peptides exert their effects primarily through interactions with glycine receptors and other proteins. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This action helps regulate neuronal excitability and prevent excessive neuronal firing .
Comparación Con Compuestos Similares
Glycylglycine: A dipeptide of glycine, simpler than the nonapeptide.
Glycylglycylglycine: A tripeptide of glycine, also simpler than the nonapeptide.
Uniqueness: Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- is unique due to its length and the repetitive nature of its glycine units. This repetitive structure can influence its physical and chemical properties, making it distinct from shorter glycine peptides .
Propiedades
Número CAS |
65042-71-9 |
|---|---|
Fórmula molecular |
C18H29N9O10 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N9O10/c19-1-10(28)20-2-11(29)21-3-12(30)22-4-13(31)23-5-14(32)24-6-15(33)25-7-16(34)26-8-17(35)27-9-18(36)37/h1-9,19H2,(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,26,34)(H,27,35)(H,36,37) |
Clave InChI |
BQUNQZMKFSPWMZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















